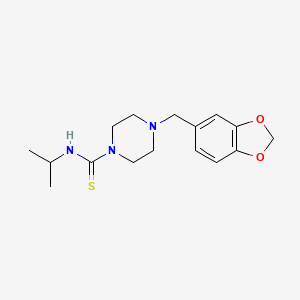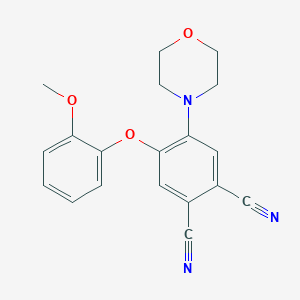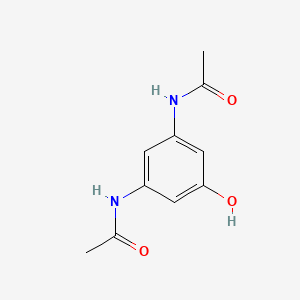![molecular formula C21H14N4O B11089002 4-(1-naphthyl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B11089002.png)
4-(1-naphthyl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazinones, derived by replacing two carbons in the benzene ring with nitrogen atoms, exhibit diverse pharmacological activities. Among them, pyridazinone derivatives have garnered attention due to their wide-ranging effects. Initially explored for cardiovascular applications and agrochemicals, this “wonder nucleus” has since been associated with various properties .
Preparation Methods
Synthetic Routes: The synthesis of 4-(1-naphthyl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves several steps. One common approach is the cyclization of appropriate precursors. Here’s a simplified synthetic route:
- Start with a naphthalene derivative.
- Introduce a phenyl group at a specific position.
- Cyclize the resulting compound to form the pyrazolo[3,4-d]pyridazinone ring.
Reaction Conditions: The exact conditions depend on the specific synthetic pathway chosen. Researchers have employed various reagents and catalysts to achieve this transformation.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactivity: 4-(1-naphthyl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can participate in several reactions:
Oxidation: Undergoes oxidation reactions, potentially yielding new functional groups.
Reduction: Reduction processes can modify its structure.
Substitution: Substituents can be added or replaced.
Other Transformations: Explore its behavior under different conditions.
Oxidizing Agents: e.g., KMnO₄, PCC
Reducing Agents: e.g., NaBH₄, LiAlH₄
Substitution Reagents: e.g., halogens (Cl₂, Br₂), alkylating agents
Major Products: The specific products depend on reaction conditions and substituents. Investigate literature for detailed examples.
Scientific Research Applications
4-(1-naphthyl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one finds applications across disciplines:
Medicine: Antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, and more.
Chemistry: Building block for novel compounds.
Industry: Potential use in agrochemicals and pharmaceuticals.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Properties
Molecular Formula |
C21H14N4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-naphthalen-1-yl-2-phenyl-6H-pyrazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C21H14N4O/c26-21-20-18(13-25(24-20)15-9-2-1-3-10-15)19(22-23-21)17-12-6-8-14-7-4-5-11-16(14)17/h1-13H,(H,23,26) |
InChI Key |
HBJBKURPISSTLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C(=NNC(=O)C3=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({5-oxo-1-phenyl-3-[(pyridin-4-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11088919.png)
![(2E)-3-benzyl-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11088927.png)



![1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11088944.png)
![2-({2-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11088950.png)

![3-[(3,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11088957.png)
![N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B11088972.png)

![3-[(4-tert-butylphenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11088983.png)
![2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]propanoic acid](/img/structure/B11088984.png)
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11088987.png)
